molecular formula C11H14FN B13309086 6-fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

6-fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13309086
M. Wt: 179.23 g/mol
InChI Key: MHKFGJCUEFRBFN-UHFFFAOYSA-N
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Description

6-fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C₁₁H₁₄FN It is a derivative of tetrahydronaphthalene, featuring a fluorine atom at the 6th position and a methylamine group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one.

    Reductive Amination: The key step involves the reductive amination of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

    Oxidation: Produces naphthalenone derivatives.

    Reduction: Leads to fully saturated amine derivatives.

    Substitution: Results in various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

6-fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine atom enhances the compound’s binding affinity and selectivity, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one
  • 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-aMine
  • N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Uniqueness

6-fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both a fluorine atom and a methylamine group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and binding affinity, while the methylamine group increases its solubility and reactivity.

Biological Activity

6-Fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a novel compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11_{11}H14_{14}FN
  • Molecular Weight : 215.7 g/mol
  • CAS Number : 1427380-89-9
  • Synonyms : this compound hydrochloride

Biological Activity

The biological activity of this compound has been primarily investigated in the context of its neuropharmacological effects. This compound is structurally related to various psychoactive substances and is believed to interact with neurotransmitter systems.

  • Dopaminergic Activity : Preliminary studies suggest that this compound may exhibit dopaminergic activity, which could make it relevant for conditions such as depression and anxiety disorders. Its structural similarity to other known psychoactive compounds implies potential interactions with dopamine receptors.
  • Serotonergic Activity : There are indications that the compound may also affect serotonergic pathways, which are crucial for mood regulation and cognitive functions.
  • Anticonvulsant Properties : Some research indicates that similar compounds have shown anticonvulsant properties in animal models, suggesting a potential therapeutic application in epilepsy.

Study on Neuropharmacological Effects

A study published in Pharmacology Biochemistry and Behavior explored the effects of related compounds on behavioral responses in rodent models. The findings indicated that compounds structurally similar to this compound exhibited significant alterations in locomotor activity and anxiety-like behaviors when administered at various dosages.

Anticonvulsant Activity Evaluation

In a separate investigation focusing on anticonvulsant activity, researchers tested a series of tetrahydronaphthalene derivatives for their efficacy in reducing seizure frequency in induced models. The results demonstrated that certain derivatives had a notable effect on seizure reduction compared to control groups. Although specific data for this compound were not detailed, the promising results for similar compounds indicate potential efficacy.

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResult
DopaminergicRelated tetrahydronaphthalenesIncreased locomotion at low doses
SerotonergicRelated tetrahydronaphthalenesAltered serotonin levels
AnticonvulsantTetrahydronaphthalene derivativesSignificant reduction in seizure frequency

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

6-fluoro-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FN/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11/h5-7,11,13H,2-4H2,1H3

InChI Key

MHKFGJCUEFRBFN-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCC2=C1C=CC(=C2)F

Origin of Product

United States

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